molecular formula C13H18N2O2 B4999031 N-(4-methylphenyl)-N'-(2-methylpropyl)ethanediamide

N-(4-methylphenyl)-N'-(2-methylpropyl)ethanediamide

Cat. No.: B4999031
M. Wt: 234.29 g/mol
InChI Key: MNYJPVWWYOXGNU-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-N’-(2-methylpropyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group substituted with a methyl group at the para position and an ethanediamide backbone with a 2-methylpropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-N’-(2-methylpropyl)ethanediamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzoic acid with 2-methylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with ethylenediamine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-methylphenyl)-N’-(2-methylpropyl)ethanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-N’-(2-methylpropyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-(4-methylphenyl)-N’-(2-methylpropyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N’-(2-methylpropyl)ethanediamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter gene expression by interacting with DNA or RNA.

Comparison with Similar Compounds

N-(4-methylphenyl)-N’-(2-methylpropyl)ethanediamide can be compared with other similar compounds, such as:

    N-(4-methylphenyl)-N’-(2-methylpropyl)ethanediamine: Similar structure but with an amine group instead of an amide group.

    N-(4-methylphenyl)-N’-(2-methylpropyl)propanediamide: Similar structure but with a propanediamide backbone instead of an ethanediamide backbone.

    N-(4-methylphenyl)-N’-(2-methylpropyl)butanediamide: Similar structure but with a butanediamide backbone instead of an ethanediamide backbone.

The uniqueness of N-(4-methylphenyl)-N’-(2-methylpropyl)ethanediamide lies in its specific combination of functional groups and molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-(4-methylphenyl)-N-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-9(2)8-14-12(16)13(17)15-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYJPVWWYOXGNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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